molecular formula C8H13N5O B1517089 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one CAS No. 1152867-94-1

1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Cat. No.: B1517089
CAS No.: 1152867-94-1
M. Wt: 195.22 g/mol
InChI Key: NNEDEJFSMOETNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The name indicates the presence of an imidazolidin-2-one core structure as the parent system, with a substituted ethyl chain at the nitrogen atom in position 1. The substituent chain contains a 4-amino-1H-pyrazol-1-yl group, clearly defining the complete molecular structure.

The compound's official registry number in the Chemical Abstracts Service database is 1152867-94-1, providing a unique identifier for this specific molecular entity. The molecular formula C8H13N5O reflects the presence of eight carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and one oxygen atom, yielding a molecular weight of 195.22 daltons. This molecular composition demonstrates the nitrogen-rich nature of the compound, characteristic of bioactive heterocyclic molecules.

Property Value Reference Standard
Chemical Abstracts Service Number 1152867-94-1 Chemical Abstracts Service Registry
Molecular Formula C8H13N5O Elemental Analysis
Molecular Weight 195.22 daltons Mass Spectrometry
International Union of Pure and Applied Chemistry Name 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-2-imidazolidinone Systematic Nomenclature
International Chemical Identifier Key NNEDEJFSMOETNX-UHFFFAOYSA-N Computational Chemistry

The structural identification relies on multiple analytical techniques to confirm the molecular architecture. The International Chemical Identifier representation "1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14)" provides a standardized description of the molecular connectivity and hydrogen distribution. This systematic encoding allows for unambiguous identification and comparison with related compounds in chemical databases.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, revealing the characteristic chemical shifts associated with the pyrazole ring protons, the imidazolidinone ring system, and the connecting ethyl chain. The amino group protons on the pyrazole ring typically appear as a broad signal due to rapid exchange with solvent molecules, while the imidazolidinone ring protons display distinct coupling patterns characteristic of the five-membered saturated heterocycle.

Mass spectrometry provides additional confirmation through the molecular ion peak at mass-to-charge ratio 195, along with characteristic fragmentation patterns that include loss of the amino group and cleavage of the ethyl bridge. Infrared spectroscopy reveals the characteristic carbonyl stretching frequency of the imidazolidinone ring around 1680 wavenumbers, along with nitrogen-hydrogen stretching vibrations from both the amino group and the imidazolidinone nitrogen.

Historical Context and Significance in Heterocyclic Chemistry

The development of this compound represents the convergence of two major streams in heterocyclic chemistry research that have evolved significantly over the past century. The pyrazole component traces its chemical lineage to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental synthetic methodologies for this heterocyclic system. Subsequently, Hans von Pechmann's classical synthesis in 1898 using acetylene and diazomethane provided a foundation for pyrazole chemistry that continues to influence modern synthetic approaches.

The imidazolidinone component has an equally distinguished history in organic chemistry, representing one of the most versatile and biologically relevant five-membered nitrogen heterocycles. Imidazolidinones, particularly the 2-imidazolidinone variants, are recognized as cyclic derivatives of urea and have found extensive applications in both synthetic organic chemistry and pharmaceutical development. The significance of these compounds was greatly enhanced by Professor David MacMillan's groundbreaking work at California Institute of Technology, where imidazolidinone-based organocatalysts were developed for asymmetric transformations.

Heterocyclic System Historical Milestone Year Key Developer Significance
Pyrazole First nomenclature establishment 1883 Ludwig Knorr Foundation of pyrazole chemistry
Pyrazole Classical synthesis method 1898 Hans von Pechmann Acetylene-diazomethane approach
Imidazolidinone Organocatalysis development 2000 David MacMillan Asymmetric synthesis applications
Combined Systems Modern pharmaceutical applications 2010-present Multiple researchers Bioactive compound development

The modern significance of compounds like this compound lies in their representation of contemporary medicinal chemistry strategies that combine established pharmacophoric elements to create novel therapeutic agents. Pyrazole derivatives have demonstrated remarkable versatility in pharmaceutical applications, with notable examples including the nonsteroidal anti-inflammatory drug celecoxib and the anabolic steroid stanozolol. The pyrazole ring system's weak basicity, with a conjugate acid having a pKa of 2.49, contributes to its favorable pharmacokinetic properties.

Imidazolidinones have achieved particular prominence through their dual roles as synthetic intermediates and bioactive compounds. The 2-imidazolidinone framework appears in numerous clinically relevant medications, including the angiotensin-converting enzyme inhibitor enalapril precursor imidapril and the penicillin antibiotic azlocillin. The polar nature of these compounds, combined with their Lewis base properties, makes them valuable both as reaction media and as pharmacologically active entities.

The strategic combination of these two heterocyclic systems in this compound represents an evolution in drug design philosophy, where researchers systematically explore the chemical space created by linking proven bioactive scaffolds. This approach has gained significant traction in modern pharmaceutical research, where the increasing complexity of biological targets requires correspondingly sophisticated molecular architectures.

Recent synthetic methodologies have demonstrated the feasibility of constructing such complex heterocyclic systems through efficient one-pot procedures and organocatalytic transformations. The development of base-catalyzed intramolecular hydroamidation reactions using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as a catalyst has enabled the rapid assembly of imidazolidin-2-ones from propargylic ureas in excellent yields. These advances in synthetic methodology have made compounds like this compound more accessible for biological evaluation and pharmaceutical development.

The compound's structure also reflects the growing importance of amino-substituted pyrazoles in medicinal chemistry research. These building blocks have proven particularly valuable for creating fully substituted pyrazole derivatives through expedited synthetic routes, enabling rapid exploration of structure-activity relationships in pharmaceutical development programs. The presence of the amino functionality provides multiple opportunities for further chemical modification, including acylation, alkylation, and condensation reactions that can fine-tune biological activity.

Properties

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEDEJFSMOETNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies suggest that derivatives of imidazolidinones can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one in cancer therapy is an area of ongoing investigation .
  • Antimicrobial Activity : Research indicates that compounds with similar structures to this compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics .

Pharmaceutical Development

The compound serves as a scaffold for the synthesis of novel drugs. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers or as a building block for advanced materials .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of imidazolidinone derivatives on various cancer cell lines. The findings indicated that modifications to the imidazolidinone core could significantly enhance anticancer activity. This suggests that this compound might be a promising lead compound for further development .

Case Study 2: Antimicrobial Screening

In another study, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including those related to this compound. The results demonstrated significant inhibition of bacterial growth, indicating potential for development as an antimicrobial agent .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazolyl group can bind to enzymes and receptors, modulating their activity. The imidazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural and Configurational Differences

  • 1-(Isoquinolin-3-yl)imidazolidin-2-one (L2): Contains an isoquinoline substituent. The synthesis involves exothermic reactions between isoquinoline N-oxide and 2-chloroimidazoline, leading to a planar heterocyclic system. Its N-methylated derivative (L3) exhibits reduced fluorescence quantum yield (0.479 vs. higher values for L2) and red-shifted absorption/emission maxima .
  • Copper(II) Complexes with 1-(4-Phenyl-2-pyridyl)imidazolidin-2-one (10a, 10b) : Coordination to Cu(II) alters electronic properties, as evidenced by IR bands (e.g., 1669 cm⁻¹ for carbonyl stretching) and green crystalline morphology .

Table 1: Structural Comparison of Imidazolidin-2-one Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Amino-pyrazole C₇H₁₂N₆O 196.21* E configuration, non-planar
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinoline C₁₂H₁₁N₃O 213.24 Fluorescent (Stokes shift 54–76 nm)
D31 () 3-Chlorophenyl, pyridin-3-yl C₁₄H₁₁ClN₄O 286.72 Antibacterial activity (MurA inhibition)
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one 4-Amino-3-methylphenoxy C₁₂H₁₇N₃O₂ 247.29 Phenolic substituent enhances polarity

*Calculated based on formula.

Spectroscopic and Physicochemical Properties

  • Fluorescence: Isoquinoline derivatives (e.g., 3e) exhibit high molar extinction coefficients (5083 M⁻¹cm⁻¹) and excitation maxima at 356–377 nm, whereas N-alkylation reduces quantum yields .
  • IR/NMR Data: Compounds like benzylated imidazolidin-2-ones () show characteristic carbonyl stretches at ~1669 cm⁻¹ (IR) and imidazolidinone proton resonances at δ 3.2–4.1 ppm (¹H NMR) .

Biological Activity

1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one, with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

PropertyValue
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
CAS Number1152867-94-1
Minimum Purity95%
Storage TemperatureRoom Temperature

Biological Activity

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although further investigations are needed to establish its efficacy and mechanism of action.

Anticancer Properties
Several studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor growth in animal models. For instance, a recent study demonstrated that derivatives of imidazolidinone compounds showed significant cytotoxic effects against human cancer cell lines, suggesting that structural modifications can enhance their anticancer activity .

Mechanism of Action
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical cellular processes, potentially altering their activity and leading to various biological outcomes.

Case Studies

  • Anticancer Study : In a study published in a peer-reviewed journal, researchers evaluated the anticancer activity of various imidazolidinone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Evaluation : A comparative study assessing the antimicrobial efficacy of pyrazole derivatives found that this compound demonstrated notable activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the imidazolidinone structure can significantly influence its pharmacological properties. For example:

ModificationEffect on Activity
Substituents on the pyrazole ringEnhanced antimicrobial and anticancer properties
Alterations in side chainsImproved solubility and bioavailability

Preparation Methods

Synthesis via Propargylic Urea Cyclization Catalyzed by Base

A notable method for imidazolidin-2-one synthesis involves base-catalyzed intramolecular hydroamidation of propargylic ureas. This approach, reported in 2019, uses a strong organic base such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze ring closure under mild conditions.

  • Procedure: Propargylic amines react with isocyanates in acetonitrile with 5 mol% BEMP at room temperature. The reaction completes within 1 hour, yielding imidazolidin-2-ones in good to excellent yields.
  • Mechanism: The base abstracts the acidic proton from the urea moiety, facilitating nucleophilic attack and cyclization to form the imidazolidin-2-one ring.
  • Relevance: This method can be adapted to synthesize 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one by selecting appropriate propargylic amine and isocyanate precursors bearing the pyrazole substituent.
Step Reagents Conditions Yield Notes
1 Propargylic amine + phenyl isocyanate CH3CN, BEMP (5 mol%), RT, 1 h Quantitative Model reaction for imidazolidin-2-one synthesis
2 Analogous propargylic amine with pyrazole group + suitable isocyanate Similar conditions Expected high yield Adapted for target compound synthesis

One-Pot Sequential Synthesis Using Amines, Ethylcyanoacetate, and Ethylglycinate Hydrochloride

Another innovative approach involves a one-pot sequential reaction to form imidazolidine-4-ones, which are structurally related to imidazolidin-2-ones.

  • Procedure: Simple amines react first with ethylcyanoacetate, followed by the addition of ethylglycinate hydrochloride (activated by triethylamine) under reflux in ethanol for 2–4 hours.
  • Outcome: The reaction proceeds via nucleophilic attack and ring closure, producing imidazolidine-4-one derivatives in moderate to high yields (75–90%).
  • Application: Although this method targets imidazolidine-4-ones, it demonstrates the feasibility of constructing imidazolidinone rings with amino substituents, suggesting potential adaptation for the target compound.
Entry Amine Ethylcyanoacetate (equiv) Ethylglycinate HCl (equiv) Yield (%)
1 Cyclohexylamine 1 1 75
2 Cyclohexylamine 1 1.2 90
3 Cyclohexylamine (1.2 equiv) 1 1.2 80
4 Cyclohexylamine 1.2 1.2 80
5 Cyclohexylamine 1 1.5 85

Multi-Step Synthesis via Pyrazole Derivative Functionalization

The pyrazole moiety can be synthesized or functionalized prior to coupling with the imidazolidin-2-one ring:

  • Pyrazole derivatives with amino groups are prepared by condensation reactions involving hydrazine derivatives and β-diketones.
  • The ethyl linker can be introduced via alkylation reactions using haloalkyl intermediates.
  • Final coupling with imidazolidin-2-one precursors may be achieved through nucleophilic substitution or amide bond formation.

Summary of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Base-catalyzed intramolecular hydroamidation Propargylic amine, isocyanate, BEMP RT, 1 h, CH3CN Mild, high yield, rapid Requires specific propargylic amines
One-pot sequential reaction Amines, ethylcyanoacetate, ethylglycinate HCl Reflux in ethanol, 2-4 h Simple, cost-effective, scalable Primarily for imidazolidine-4-ones, may need adaptation
Multi-step pyrazole functionalization and coupling Hydrazine derivatives, haloalkyl intermediates Various organic synthesis steps Modular, allows structural variation Multi-step, time-consuming

Research Findings and Practical Notes

  • The base-catalyzed synthesis using BEMP is notable for its speed and mild conditions, making it attractive for sensitive functional groups like amino-pyrazoles.
  • One-pot methods offer environmental and operational benefits by minimizing purification steps and solvent use.
  • Purity and yield depend heavily on the choice of starting materials and reaction optimization.
  • Safety considerations include handling of isocyanates and strong organic bases, which require appropriate protective measures.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting a pyrazole derivative (e.g., 4-amino-1H-pyrazole) with an ethyl-bridged imidazolidinone precursor in the presence of a base like K₂CO₃ to facilitate alkylation. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) are critical for yield optimization .
  • Cyclization : Formation of the imidazolidin-2-one ring via intramolecular amidation, often using carbodiimides or thionyl chloride as activating agents .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm the presence of characteristic signals, such as the imidazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and the ethyl bridge protons (δ 3.5–4.0 ppm in ¹H NMR). Pyrazole NH₂ groups typically appear as broad singlets at δ ~5.5 ppm .
  • ESI-MS : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to rule out structural isomers .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .

Q. What methods are used to determine the physicochemical properties of this compound?

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and melting points .
  • Solubility : Phase-solubility studies in water, DMSO, or ethanol via UV-Vis spectroscopy at varying concentrations .
  • pKa determination : Potentiometric titration or spectrophotometric methods to evaluate ionization behavior, critical for bioavailability studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values are calculated using dose-response curves .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to assess affinity for histamine or serotonin receptors, with data analyzed via Scatchard plots .
  • Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines, with controls for solvent effects .

Q. What strategies can resolve contradictions in synthetic yields or unexpected byproducts?

  • Mechanistic studies : Use LC-MS or GC-MS to identify intermediates and side products (e.g., over-alkylation or ring-opening byproducts). Adjust stoichiometry or reaction time to minimize impurities .
  • Computational modeling : Density functional theory (DFT) calculations predict reaction pathways and transition states, guiding optimization of catalysts (e.g., Pd/C for hydrogenation steps) .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading) .

Q. How can computational chemistry aid in optimizing the compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity) and polar surface area (PSA) .
  • Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen-bonding interactions with the pyrazole NH₂ and imidazolidinone carbonyl groups .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one
Reactant of Route 2
1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.